molecular formula C12H13IO3 B8152173 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152173
M. Wt: 332.13 g/mol
InChI Key: ISXYGABKDADSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with significant interest in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of an iodo-substituted aromatic ring, a keto group, and an ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-2-methylbenzoic acid. This can be achieved through the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid.

    Formation of 5-Iodo-2-methylbenzoyl Chloride: The 5-iodo-2-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Claisen Condensation: The acyl chloride is subjected to a Claisen condensation reaction with ethyl acetate in the presence of a strong base like sodium ethoxide to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), low temperatures.

    Oxidation: Potassium permanganate, solvents (water, acetone), room temperature to mild heating.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester.

    Oxidation: 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid.

Scientific Research Applications

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodo group can enhance its binding affinity to certain targets, while the keto and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-methylbenzoic acid: A precursor in the synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester.

    3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester: A reduced form of the compound.

    2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: A structurally related compound with potential anticancer activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its iodo-substituted aromatic ring and keto-ester structure make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

ethyl 3-(5-iodo-2-methylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYGABKDADSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.